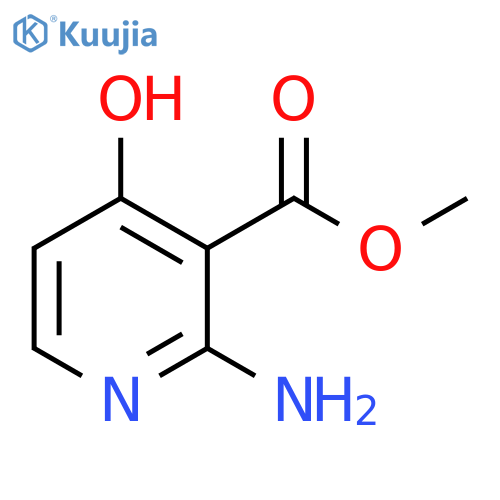

Cas no 2167810-80-0 (3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester)

2167810-80-0 structure

商品名:3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester

CAS番号:2167810-80-0

MF:C7H8N2O3

メガワット:168.15002155304

CID:5261505

3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester

-

- インチ: 1S/C7H8N2O3/c1-12-7(11)5-4(10)2-3-9-6(5)8/h2-3H,1H3,(H3,8,9,10)

- InChIKey: PTGDUUAOJMQPHT-UHFFFAOYSA-N

- ほほえんだ: C1(N)=NC=CC(O)=C1C(OC)=O

3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-371059-0.5g |

methyl 2-amino-4-hydroxypyridine-3-carboxylate |

2167810-80-0 | 95.0% | 0.5g |

$1180.0 | 2025-03-18 | |

| Enamine | EN300-371059-0.1g |

methyl 2-amino-4-hydroxypyridine-3-carboxylate |

2167810-80-0 | 95.0% | 0.1g |

$1081.0 | 2025-03-18 | |

| Enamine | EN300-371059-0.25g |

methyl 2-amino-4-hydroxypyridine-3-carboxylate |

2167810-80-0 | 95.0% | 0.25g |

$1131.0 | 2025-03-18 | |

| Enamine | EN300-371059-0.05g |

methyl 2-amino-4-hydroxypyridine-3-carboxylate |

2167810-80-0 | 95.0% | 0.05g |

$1032.0 | 2025-03-18 | |

| Enamine | EN300-371059-1.0g |

methyl 2-amino-4-hydroxypyridine-3-carboxylate |

2167810-80-0 | 95.0% | 1.0g |

$1229.0 | 2025-03-18 | |

| Enamine | EN300-371059-2.5g |

methyl 2-amino-4-hydroxypyridine-3-carboxylate |

2167810-80-0 | 95.0% | 2.5g |

$2408.0 | 2025-03-18 | |

| Enamine | EN300-371059-5.0g |

methyl 2-amino-4-hydroxypyridine-3-carboxylate |

2167810-80-0 | 95.0% | 5.0g |

$3562.0 | 2025-03-18 | |

| Enamine | EN300-371059-10.0g |

methyl 2-amino-4-hydroxypyridine-3-carboxylate |

2167810-80-0 | 95.0% | 10.0g |

$5283.0 | 2025-03-18 |

3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

2167810-80-0 (3-Pyridinecarboxylic acid, 2-amino-4-hydroxy-, methyl ester) 関連製品

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量